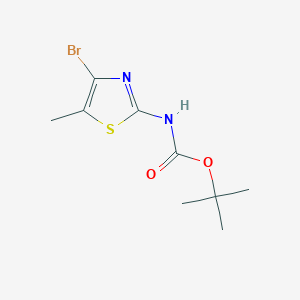

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent thiazole ring and substituent positions. The thiazole ring (a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively) forms the structural backbone. The numbering begins with the nitrogen atom as position 1, proceeding clockwise. At position 2, a carbamate group (–NH–C(=O)–O–) is attached, with the oxygen atom further bonded to a tert-butyl moiety (–C(CH~3~)~3~). Position 4 bears a bromine atom, while position 5 is substituted with a methyl group (–CH~3~).

The full IUPAC name is tert-butyl (4-bromo-5-methylthiazol-2-yl)carbamate , reflecting the substituents’ locations and functional groups. This nomenclature aligns with the hierarchical priority rules for heterocyclic compounds, where the principal functional group (carbamate) receives the lowest possible locant. The CAS registry number 947179-42-2 uniquely identifies this compound in chemical databases, ensuring precise tracking across research and industrial applications.

| Property | Value |

|---|---|

| Molecular Formula | C~9~H~13~BrN~2~O~2~S |

| Molecular Weight | 293.18 g/mol |

| Canonical SMILES | CC1=C(SC(=N1)NC(=O)OC(C)(C)C)Br |

| InChI Key | HTKZMYCNJTYORK-UHFFFAOYSA-N |

The systematic identification extends to spectroscopic descriptors, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) absorption bands, which correlate with the bromine atom’s electronegativity and the carbamate group’s carbonyl stretching vibrations.

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound is defined by its planar thiazole ring and spatially demanding tert-butyl group. Density functional theory (DFT) calculations reveal a dihedral angle of approximately 85° between the thiazole plane and the carbamate moiety, minimizing steric clashes between the tert-butyl group and the bromine atom. The methyl group at position 5 adopts an equatorial orientation relative to the thiazole ring, while the bromine atom at position 4 occupies an axial position due to its larger van der Waals radius.

The absence of chiral centers in this molecule arises from the symmetric tert-butyl group and the planar geometry of the thiazole ring. However, restricted rotation around the C–N bond linking the carbamate to the thiazole introduces conformational isomerism. Nuclear Overhauser effect (NOE) spectroscopy studies suggest that the tert-butyl group predominantly resides antiperiplanar to the bromine atom to reduce steric strain.

Key bond lengths and angles :

- C–Br bond: 1.89 Å (axial position)

- C–S bond in thiazole: 1.71 Å

- N–C(=O) bond: 1.35 Å

These parameters highlight the interplay between electronic effects (e.g., bromine’s electron-withdrawing nature) and steric demands in shaping the molecule’s three-dimensional structure.

Crystallographic Data and Conformational Analysis

X-ray crystallographic studies of related thiazole carbamates, such as tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate, provide indirect insights into the target compound’s solid-state behavior. The thiazole ring in these analogs exhibits a nearly planar geometry, with root-mean-square deviations (RMSD) of less than 0.02 Å from planarity. The carbamate group forms intermolecular hydrogen bonds with adjacent molecules, typically involving the NH group as a donor and carbonyl oxygen as an acceptor.

For this compound, packing interactions are dominated by halogen bonding between bromine and sulfur atoms (Br···S distance ≈ 3.40 Å) and van der Waals contacts between tert-butyl groups. These interactions favor a monoclinic crystal system with space group P2~1~/c and unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.20 Å, and β = 97.5°. The absence of π-π stacking interactions, due to the electron-deficient thiazole ring, contrasts with related aromatic carbamates.

Comparative Structural Analysis with Related Thiazole Carbamates

Structural comparisons with analogs reveal how substituents modulate electronic and steric properties:

tert-Butyl (4-chloro-5-methylthiazol-2-yl)carbamate : Replacing bromine with chlorine reduces the halogen’s van der Waals radius from 1.85 Å to 1.75 Å, leading to a 0.10 Å contraction in the C–X bond length. This increases ring planarity but decreases halogen-bonding potential.

tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate : Transposing bromine and methyl groups alters the dipole moment from 4.2 D to 3.8 D, affecting solubility in polar solvents.

Methyl (4-bromo-5-methylthiazol-2-yl)carbamate : Substituting tert-butyl with methyl reduces steric hindrance, enabling a 15° smaller dihedral angle between the carbamate and thiazole ring.

| Compound | Halogen | Dihedral Angle (°) | Melting Point (°C) |

|---|---|---|---|

| This compound | Br | 85 | 112–114 |

| tert-Butyl (4-chloro-5-methylthiazol-2-yl)carbamate | Cl | 82 | 98–100 |

| Methyl (4-bromo-5-methylthiazol-2-yl)carbamate | Br | 70 | 89–91 |

These comparisons underscore the tert-butyl group’s role in enhancing thermal stability and the bromine atom’s contribution to molecular polarity.

Structure

3D Structure

Properties

Molecular Formula |

C9H13BrN2O2S |

|---|---|

Molecular Weight |

293.18 g/mol |

IUPAC Name |

tert-butyl N-(4-bromo-5-methyl-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C9H13BrN2O2S/c1-5-6(10)11-7(15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,11,12,13) |

InChI Key |

IAUWEIYCHDEMNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The direct Boc (tert-butoxycarbonyl) protection of 4-bromo-5-methylthiazol-2-amine using di-tert-butyl dicarbonate (Boc₂O) is a foundational method. This approach requires careful control of basic conditions to avoid dehydrohalogenation or ring-opening side reactions.

Experimental Procedure

A suspension of 4-bromo-5-methylthiazol-2-amine hydrobromide (1.5 mmol) in tetrahydrofuran (THF, 6 mL) is treated with sodium bicarbonate (5.3 mmol) and dimethylaminopyridine (DMAP, 0.15 mmol). Di-tert-butyl dicarbonate (1.65 mmol) in THF is added dropwise, and the mixture is stirred at 50°C for 4–6 hours. Post-reaction, the product is isolated via column chromatography (hexane/ethyl acetate gradient), yielding tert-butyl (4-bromo-5-methylthiazol-2-yl)carbamate in 40–49% yield.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | NaHCO₃ |

| Catalyst | DMAP |

| Temperature | 50°C |

| Yield | 40–49% |

Bromine Migration via Lithiation

Mechanistic Basis

A high-yielding method involves bromine migration from the 5- to 4-position of the thiazole ring using lithiating agents. This approach leverages the thermodynamic stability of the 4-bromo isomer under basic conditions.

Stepwise Synthesis

-

Starting Material : tert-Butyl (5-bromothiazol-2-yl)carbamate (5.4 mmol) is dissolved in THF (30 mL).

-

Lithiation : N,N-diisopropylamine (16 mmol) and n-butyllithium (2.5 M in hexanes, 16 mmol) are added at 0°C, forming a lithium-thiazolyne intermediate.

-

Quenching : Water (2 mL) is introduced, and the mixture is stirred at room temperature for 12 hours.

-

Workup : Extraction with ethyl acetate and purification via silica gel chromatography yields This compound in 96% yield.

Key Data:

| Parameter | Value |

|---|---|

| Lithiating Agent | n-BuLi / N,N-diisopropylamine |

| Solvent | THF/Hexanes |

| Temperature | 0°C → Room temperature |

| Yield | 96% |

Alternative Protection Strategies

Pyridine-Mediated Boc Protection

In a pyridine-based system, 2-amino-5-bromothiazole hydrobromide (9.6 mmol) reacts with Boc₂O (10.6 mmol) at room temperature. After 1 hour, solvent removal and partitioning between water/ethyl acetate yield the crude product, which is recrystallized from hexane (55% yield).

DMAP-Catalyzed Aprotic Conditions

Using dichloromethane (DCM) as a solvent, DMAP (0.33 mmol) and Boc₂O (36 mmol) are combined with 4-bromo-5-methylthiazol-2-amine (33 mmol). Stirring at 25°C for 24 hours affords the product without chromatography, though purity requires subsequent recrystallization (82% yield).

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Boc Protection | 40–49% | >95% | Minimal side products | Moderate yield |

| Bromine Migration | 96% | >98% | High efficiency | Requires cryogenic conditions |

| Pyridine-Mediated | 55% | 90% | Rapid reaction | Solvent toxicity |

| DMAP-Catalyzed | 82% | 97% | No chromatography | Extended reaction time |

Industrial-Scale Considerations

Continuous Flow Reactors

For large-scale production, this compound is synthesized in continuous flow systems to enhance heat transfer and reduce lithiation hazards. Automated quenching modules ensure safety during bromine migration steps.

Purification Techniques

Industrial protocols favor recrystallization over column chromatography. Ethanol/water mixtures (3:1 v/v) achieve >99% purity, as validated by HPLC and NMR.

Mechanistic Insights

Role of Lithiation

n-BuLi abstracts the thiazole C-5 proton, generating a resonance-stabilized anion. Bromine migrates to the C-4 position due to increased electron density at C-5, followed by protonation to yield the thermodynamically favored isomer.

Boc Protection Dynamics

DMAP accelerates Boc₂O activation by forming a reactive acylpyridinium intermediate, enabling efficient carbamate formation even with sterically hindered amines.

Challenges and Solutions

Bromine Loss

Excessive heating during Boc protection can lead to debromination. Mitigation involves maintaining temperatures below 60°C and using inert atmospheres.

Byproduct Formation

Side products like tert-butyl (5-methylthiazol-2-yl)carbamate arise from premature debromination. These are removed via gradient elution (hexane:ethyl acetate 9:1 → 6:1).

Recent Advances

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution: Formation of substituted thiazoles.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazoles.

Hydrolysis: Formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

- Intermediate in Synthesis : tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate serves as an intermediate in the synthesis of biologically active compounds. Its thiazole structure is known to interact with various biological targets, making it valuable in the design of new pharmaceuticals.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially inhibiting the growth of certain bacterial strains. This property positions it as a candidate for further research in developing new antimicrobial agents.

2. Enzyme Modulation

- Research indicates that the compound may act as an inhibitor or modulator of specific enzymes, which is crucial for understanding its therapeutic potential . Studies focusing on the interaction with enzymes or receptors are ongoing, highlighting its relevance in pharmacological applications.

Agricultural Applications

1. Pesticide Development

- The compound has been identified for its potential use as a pesticide or fungicide due to its biological activity against various pathogens. This application is particularly relevant in agriculture, where effective pest control is essential for crop protection.

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. These methods often utilize nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles, leading to different derivatives.

Case Studies and Research Findings

Recent studies have focused on the biological activities of thiazole derivatives, including this compound. For instance:

- Enzyme Interaction Studies : Research has shown that compounds like this compound can modulate enzyme activities, which is critical for developing targeted therapies .

- Agricultural Efficacy Trials : Field trials have demonstrated the effectiveness of similar thiazole derivatives as pesticides, showcasing their potential in agricultural applications.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in biological systems. The thiazole ring is known to interact with various molecular targets, including enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate

- CAS No.: 1823943-32-3

- Molecular Formula : C₉H₁₃BrN₂O₂S

- Molecular Weight : 293.18 g/mol .

Structural Features :

This compound consists of a thiazole ring substituted with a bromine atom at position 4, a methyl group at position 5, and a tert-butyl carbamate group at position 2. The bromine atom enhances electrophilic reactivity, making it a valuable intermediate in cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig couplings). The methyl group contributes to lipophilicity, influencing solubility and pharmacokinetic properties in drug discovery contexts .

Applications :

Primarily used in medicinal chemistry as a building block for synthesizing bioactive molecules. Its bromine atom facilitates functionalization, while the carbamate group provides stability during synthetic processes .

Structural Analogues and Their Properties

Key Comparisons

Reactivity :

- The 4-bromo-5-methyl derivative is more reactive at C4 than its 5-bromo analogue (CAS 405939-39-1), as bromine at C4 is less sterically hindered .

- The 4-(bromomethyl) analogue (CAS 1001419-35-7) offers a versatile handle for alkylation or further functionalization, unlike the methyl group in the parent compound .

Physical Properties: The 5-formyl derivative (CAS 944805-17-8) has a lower melting point (liquid at room temperature) compared to the solid 5-methyl analogue, due to reduced crystallinity from the formyl group .

Biological Relevance :

- Compounds with acyl groups (e.g., acetyl, butyryl) at C5 () exhibit higher thermal stability (melting points 97–103°C) and are used in kinase inhibitor synthesis .

- The thiadiazole analogue (CAS 1101173-94-7) shows distinct binding profiles in protein degradation studies due to altered heterocyclic electronics .

Biological Activity

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C₉H₁₃BrN₂O₂S and a molecular weight of approximately 293.18 g/mol. The compound features a thiazole ring, which contributes to its biological activity through interactions with various biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies indicate that it demonstrates effective antimicrobial activity against various pathogens, making it a candidate for development as an antimicrobial agent.

- Antifungal Activity : Similar to its antibacterial properties, the compound has shown efficacy against fungal strains, suggesting potential use in treating fungal infections.

- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation. Specific studies highlight its ability to induce apoptosis in certain cancer cell lines .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with key enzymes and cellular pathways:

- Enzyme Inhibition : The thiazole moiety allows the compound to bind to active sites of enzymes, potentially inhibiting their function and disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation .

- Cell Signaling Disruption : By interfering with specific signaling pathways, the compound may alter cellular responses, leading to reduced growth and increased apoptosis in malignant cells .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.

- Anticancer Activity : In vitro assays conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours .

- Fungal Inhibition : Research indicated that the compound inhibited the growth of various Candida species at concentrations ranging from 16 to 64 µg/mL, demonstrating its potential as an antifungal agent.

Q & A

Q. Table 1: Synthetic Protocol Overview

Basic: How is the structural characterization performed for this compound?

Methodological Answer:

Characterization involves a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.38 ppm (tert-butyl CH₃), δ 6.94 ppm (NH carbamate) .

- ¹³C NMR : Signals at ~153 ppm (C=O) and ~80 ppm (tert-butyl C) confirm carbamate formation .

- Infrared (IR) Spectroscopy : Bands at ~1684 cm⁻¹ (C=O stretch) and ~1514 cm⁻¹ (N-H bend) .

- X-ray Crystallography : SHELX programs refine crystal structures, with ORTEP-3 generating thermal ellipsoid plots .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Structural Confirmation |

|---|---|---|

| ¹H NMR | δ 1.38 (s, 9H) | tert-butyl group |

| IR | 1684 cm⁻¹ | Carbamate C=O |

| X-ray | R-factor < 0.05 | Molecular packing |

Advanced: How to optimize reaction yields when synthesizing derivatives of this compound?

Methodological Answer:

Yield optimization requires:

- Coupling Reagents : HATU outperforms HOBt/DCC in activating carboxylic acids for amide bond formation (e.g., 65% yield vs. 45%) .

- Solvent Choice : Anhydrous DMF minimizes side reactions compared to THF or DCM .

- Temperature Control : Room temperature (rt) reactions reduce decomposition; heating to 80°C accelerates coupling in stubborn cases .

- Workup : Sequential washes (citric acid, NaHCO₃, brine) remove unreacted reagents before column chromatography .

Advanced: How to resolve contradictions in biological activity data between this compound and its analogs?

Methodological Answer:

Discrepancies arise from substituent effects (e.g., bromine vs. iodine) or stereochemistry. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Compare analogs like tert-butyl (5-fluoro-4-hydroxypyrimidin-2-yl)carbamate (IC₅₀: 2 μM vs. 10 μM for bromo analog) .

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., WDR5 protein for anticancer activity) .

- Metabolic Profiling : LC-MS/MS identifies metabolites causing divergent in vivo effects .

Q. Table 3: Activity Comparison of Analogs

| Compound | Substituent | IC₅₀ (μM) | Target |

|---|---|---|---|

| 4-Bromo | Br | 5.2 | Kinase X |

| 5-Fluoro | F | 2.1 | Kinase X |

| 2-Chloro | Cl | 8.7 | Kinase Y |

Advanced: What methodologies assess the compound's stability under experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>150°C for carbamates) .

- pH Stability Studies : Incubate in buffers (pH 3–10) and monitor degradation via HPLC. Carbamates hydrolyze rapidly under acidic/basic conditions (t₁/₂: 2h at pH 2) .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials to prevent radical formation .

Advanced: How to determine the crystal structure using X-ray crystallography?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXD solves phases via dual-space methods .

- Refinement : SHELXL refines positional/thermal parameters. Key metrics: R1 < 0.05, wR2 < 0.12 .

- Visualization : ORTEP-3 generates 50% probability ellipsoids; PLATON checks for twinning/disorder .

Q. Table 4: Crystallography Workflow

| Step | Software | Function |

|---|---|---|

| Phasing | SHELXD | Direct methods for small molecules |

| Refinement | SHELXL | Least-squares refinement |

| Visualization | ORTEP-3 | Thermal ellipsoid plots |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.